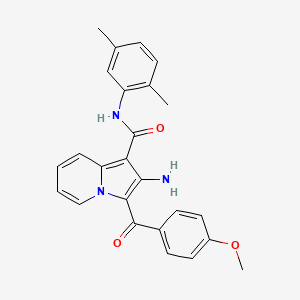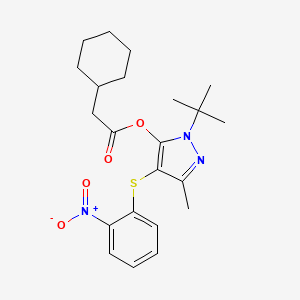![molecular formula C16H15N3O B2749416 N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)cinnamamide CAS No. 946274-27-7](/img/structure/B2749416.png)
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)cinnamamide” is a compound that belongs to the class of heterocyclic compounds known as 6,7-dihydro-5H-cyclopenta[d]pyrimidines . These compounds are structural fragments of alkaloids and exhibit a wide spectrum of biological activity . They have been found to have hypoglycemic activity, act as antagonists of calcium channels, serve as fluorescent probes, and inhibit protein kinase FGFR1 .
Synthesis Analysis
The synthesis of 6,7-dihydro-5H-cyclopenta[d]pyrimidines involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction represents a profound structural transformation. According to chromatography data, cyanothioacetamide is initially formed which then undergoes the Knoevenagel condensation with aldehydes. The resulting alkenes are involved in the Stork alkylation with enamine. The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta[b]pyridine structure .Molecular Structure Analysis
The molecular structure of these compounds has been studied by X-ray structural analysis . The structure of the compounds is influenced by the type of alkylating agent used in the synthesis. For example, the use of 1,2-dibromoethane as an alkylating agent makes it possible to synthesize 2,2’-[ethane-1,2-diylbis(sulfanediyl)]bis(4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination . The addition of alkylating agents to the reaction mixture leads to the production of thioesters, which, by aromatization of the dihydropyridine ring, apparently with atmospheric oxygen, are converted into various end products .Aplicaciones Científicas De Investigación
Antioxidant and Anticancer Agents
Pyrimidine derivatives, such as the compound , have been studied for their antioxidant and anticancer properties . These compounds have shown strong inhibition of lipid peroxidation and potent lipoxygenase inhibitors. They have also demonstrated strong cytotoxicity towards the A549 cell line, a human lung carcinoma cell line .
CDK6 Inhibitors
N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives, which are structurally similar to the compound , have been designed and synthesized for their antiproliferative activities against human breast cancer cells and human gastric cancer cells . These compounds have also been tested for their CDK6 inhibitory activities .
Kinase Inhibitors
The compound is part of a series of new compounds that have been synthesized for the purpose of developing more potent and effective targeted kinase inhibitors (TKIs) .
Pharmaceutical Research
The compound is available for purchase from chemical suppliers, indicating its use in pharmaceutical research .
Synthesis of Other Compounds
The compound can be used in the synthesis of other compounds, such as 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives .
Development of New Therapeutic Tools
The compound’s structure is a key intermediate of cefpirome, an antibiotic used to treat severe infections . This suggests its potential use in the development of new therapeutic tools.
Direcciones Futuras
The future directions for the study of “N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)cinnamamide” and related compounds could include further exploration of their biological activity and potential applications. For example, these compounds could be investigated for their potential as novel inhibitors for carbon steel corrosion . Additionally, further studies could be conducted to better understand their mechanism of action and to optimize their synthesis process.
Mecanismo De Acción
Target of Action
The primary target of this compound is the Cyclin-dependent protein kinases (CDKs) . CDKs are crucial protein-serine/threonine kinases that belong to the CMGC family . They play a significant role in regulating cell cycles and transcriptions .
Mode of Action
The compound interacts with its target, the CDKs, by inhibiting their activity . This inhibition disrupts the normal cell cycle and transcription processes, leading to changes in cellular function .
Biochemical Pathways
The compound’s interaction with CDKs affects the cell cycle and transcription pathways . The downstream effects of this interaction can lead to changes in cell proliferation and gene expression .
Result of Action
The inhibition of CDKs by this compound can lead to a decrease in cell proliferation and changes in gene expression . These effects could potentially be harnessed for therapeutic purposes, such as in the treatment of diseases characterized by abnormal cell proliferation.
Propiedades
IUPAC Name |
(E)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-15(10-9-12-5-2-1-3-6-12)19-16-13-7-4-8-14(13)17-11-18-16/h1-3,5-6,9-11H,4,7-8H2,(H,17,18,19,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMONTPGSMRBMOM-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C1)N=CN=C2NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-ethoxyacetamide](/img/structure/B2749334.png)
![2-({1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2749341.png)
![(Z)-ethyl 2-(2-cyano-3-(4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2749342.png)
![(E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2749343.png)
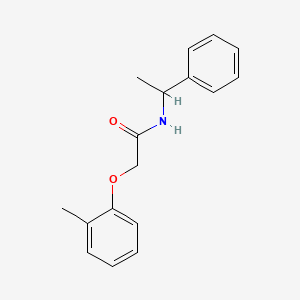

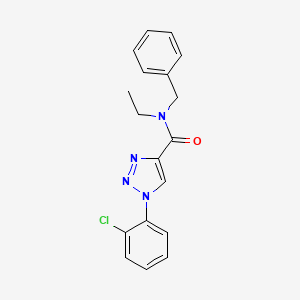

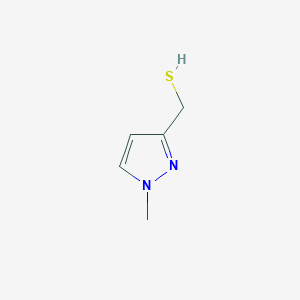
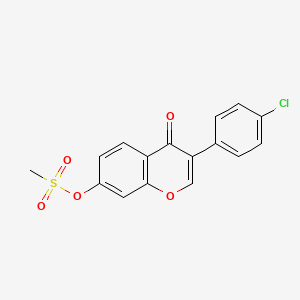
![(3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-carbonyl chloride](/img/structure/B2749351.png)
![3-(1-(5-(furan-2-yl)isoxazole-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2749353.png)
